NIR-664-N-succinimidyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

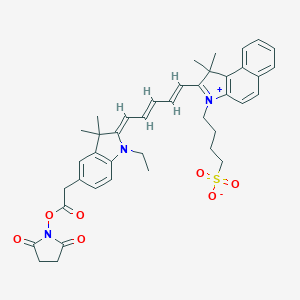

NIR-664-N-succinimidyl ester is a useful research compound. Its molecular formula is C41H45N3O7S and its molecular weight is 723.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

NIR-664-N-succinimidyl ester is a near-infrared (NIR) fluorescent dye widely used in biomedical research, particularly for imaging and drug delivery applications. Its unique properties, such as high quantum efficiency and specific excitation/emission wavelengths, make it a valuable tool in various experimental settings. This article delves into the biological activity of this compound, highlighting its synthesis, functional applications, and relevant case studies.

This compound has a molar absorptivity of 187,000 L mol−1 cm−1 and a quantum efficiency of 23%. The excitation and emission wavelengths are approximately 672 nm and 694 nm, respectively . The synthesis typically involves the reaction of NIR-664 with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) to form an amine-reactive NHS ester .

Synthesis Procedure:

- Dissolve 5 mg of this compound in a suitable solvent (e.g., DMSO).

- Mix with NHS and EDC under controlled pH conditions (typically around pH 4.5 to 6.0).

- Allow the reaction to proceed for several hours at room temperature.

- Purify the product using methods such as dialysis or chromatography to remove unreacted materials.

Biological Applications

This compound is primarily utilized in fluorescence imaging , drug delivery , and targeted therapy . Its ability to conjugate with biomolecules enhances its utility in visualizing cellular processes and tracking therapeutic agents in vivo.

Fluorescence Imaging

Fluorescence imaging using NIR-664 has been employed to study the biodistribution of nanoparticles in animal models. For instance, studies have shown that formulations containing NIR-664 exhibit significant accumulation in the liver when administered to mice, indicating its potential for liver-targeted therapies .

Table 1: Imaging Characteristics of NIR-664

| Property | Value |

|---|---|

| Molar Absorptivity | 187,000 L mol−1 cm−1 |

| Quantum Efficiency | 23% |

| Excitation Wavelength | 672 nm |

| Emission Wavelength | 694 nm |

Drug Delivery Systems

NIR-664 has been incorporated into various nanoparticle systems for enhanced drug delivery. For example, its conjugation with dendrimers has been investigated for improving the stability and efficacy of therapeutic agents. Dendritic structures allow for multivalent interactions with target cells, enhancing cellular uptake and therapeutic outcomes .

Case Study: Dendrimer Conjugation

In a study involving PAMAM dendrimers, NIR-664 was successfully conjugated to enhance the targeting of anti-C-reactive protein antibodies. The resulting nanoparticle demonstrated improved binding affinity and specificity for target cells compared to non-conjugated forms .

Research Findings

Recent research has expanded on the applications of this compound in various fields:

- Nanoparticle Imaging : A study highlighted that NIR-664-labeled silica nanoparticles exhibited stable fluorescence over time, making them suitable for long-term imaging studies .

- Therapeutic Delivery : Research demonstrated that PEGylated formulations containing NIR-664 were more efficiently taken up by hepatocytes, suggesting improved therapeutic delivery mechanisms for liver diseases .

- Cancer Targeting : The use of NIR-664 in targeted cancer therapies has shown promise, particularly in visualizing tumor margins during surgical procedures .

Propiedades

IUPAC Name |

4-[2-[(1E,3E,5Z)-5-[5-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H45N3O7S/c1-6-42-32-20-18-28(27-38(47)51-44-36(45)22-23-37(44)46)26-31(32)40(2,3)34(42)16-8-7-9-17-35-41(4,5)39-30-15-11-10-14-29(30)19-21-33(39)43(35)24-12-13-25-52(48,49)50/h7-11,14-21,26H,6,12-13,22-25,27H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIIZKCLUIZXHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CC(=O)ON3C(=O)CCC3=O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCS(=O)(=O)[O-])(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)CC(=O)ON3C(=O)CCC3=O)C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCS(=O)(=O)[O-])(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H45N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422240 |

Source

|

| Record name | NIR-664-N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167638-53-1 |

Source

|

| Record name | NIR-664-N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.